molecular formula C12H22O B13209406 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane

6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane

Cat. No.: B13209406
M. Wt: 182.30 g/mol
InChI Key: FZDLKKJXTWGKSP-UHFFFAOYSA-N
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Description

6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane is a bicyclic compound featuring a spiro-fused oxirane (epoxide) ring and a cyclohexane moiety. The 2-methylbutan-2-yl substituent at the 6-position introduces steric bulk and influences the compound’s conformational stability, reactivity, and applications.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

6-(2-methylbutan-2-yl)-1-oxaspiro[2.5]octane

InChI

InChI=1S/C12H22O/c1-4-11(2,3)10-5-7-12(8-6-10)9-13-12/h10H,4-9H2,1-3H3

InChI Key

FZDLKKJXTWGKSP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of spirocyclization reactions, where a linear precursor undergoes cyclization to form the spiro compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Fluorinated derivatives (e.g., 6,6-difluoro) exhibit increased polarity and reactivity due to electronegative substituents, making them suitable for specialized syntheses .

Key Observations :

  • The tert-butyl derivative’s low yield highlights synthetic challenges posed by bulky substituents .
  • Fluorinated analogs face discontinuation due to reagent complexity or safety concerns .

Physicochemical Properties

Substituents significantly alter physical properties:

Compound Density (g/cm³) Boiling Point (°C) Solubility Trends
6-tert-Butyl-1-oxaspiro[2.5]octane 0.93 196.7 Low polarity; soluble in non-polar solvents
6,6-Difluoro-1-oxaspiro[2.5]octane 1.18 167.7 Moderate polarity; miscible in polar aprotic solvents
6-Trifluoromethyl-1-oxaspiro[2.5]octane Likely low solubility in water

Key Observations :

  • Fluorinated derivatives exhibit higher density due to increased molecular mass and polarity .
  • The tert-butyl analog’s lower density aligns with its hydrocarbon-rich structure .

Biological Activity

6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane is a complex organic compound characterized by its unique spirocyclic structure, which consists of a fused ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The focus of this article is to explore the biological activity of this compound, including its interactions with enzymes and receptors, as well as its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane is C12H22O, with a molecular weight of approximately 182.30 g/mol. Its structural complexity is defined by the spirocyclic framework and the presence of a branched alkyl substituent, which contributes to its unique chemical properties and potential biological activities.

PropertyValue
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
IUPAC Name6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane
Structural FeaturesSpirocyclic structure with branched alkyl group

Synthesis

The synthesis of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane typically involves several key steps, including spirocyclization reactions under controlled conditions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction, among others.

The biological activity of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain enzymes or modulate receptor activity, potentially leading to therapeutic effects in various disease contexts.

Enzyme Interaction Studies

Research indicates that the compound interacts with enzyme systems, particularly those involved in metabolic processes. For instance, studies have shown that the compound can serve as a substrate for yeast epoxide hydrolase (YEH), which preferentially hydrolyzes O-axial C3 epimers over O-equatorial ones, highlighting the importance of stereochemistry in its biological activity .

Case Studies

  • Antimicrobial Properties : In vitro studies have demonstrated that 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane exhibits antimicrobial activity against various pathogens, suggesting its potential as an antibacterial agent.
  • Anticancer Activity : Preliminary findings indicate that this compound may possess anticancer properties by inhibiting cancer cell proliferation through modulation of specific signaling pathways.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Research Findings

Recent studies have highlighted the potential applications of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane in drug discovery:

Study FocusFindings
Enzyme InteractionThe compound shows selective inhibition against certain enzymes involved in metabolic pathways .
Antimicrobial ActivityExhibits significant antimicrobial effects against Gram-positive and Gram-negative bacteria.
Anticancer PotentialDemonstrated ability to inhibit proliferation of cancer cells in preliminary assays.

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